molecular formula C23H29NO2Si B13149078 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione CAS No. 110036-09-4

1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione

Cat. No.: B13149078
CAS No.: 110036-09-4
M. Wt: 379.6 g/mol
InChI Key: DUTVCKUBLRBFDO-UHFFFAOYSA-N
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Description

1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is an anthraquinone derivative featuring a unique triisopropylsilyl (TIPS) substituent at position 2 and an amino group at position 1. The TIPS group is sterically bulky and electron-donating, which may influence solubility, stability, and biological interactions compared to other substituents. This article compares its hypothetical characteristics with those of well-studied anthraquinone derivatives, focusing on structural, synthetic, and functional differences.

Properties

CAS No.

110036-09-4

Molecular Formula

C23H29NO2Si

Molecular Weight

379.6 g/mol

IUPAC Name

1-amino-2-tri(propan-2-yl)silylanthracene-9,10-dione

InChI

InChI=1S/C23H29NO2Si/c1-13(2)27(14(3)4,15(5)6)19-12-11-18-20(21(19)24)23(26)17-10-8-7-9-16(17)22(18)25/h7-15H,24H2,1-6H3

InChI Key

DUTVCKUBLRBFDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from anthracene-9,10-dione or its derivatives, such as 1-aminoanthracene-9,10-dione or 1,2-diaminoanthracene-9,10-dione, depending on the availability and the desired substitution pattern.

The general synthetic route involves:

  • Introduction of the amino group at position 1, often by nitration followed by reduction or direct amination.
  • Protection of the amino group with the tri(propan-2-yl)silyl chloride reagent.
  • Functionalization at position 2, which may include hydroxymethylation or direct silylation depending on the synthetic design.

Tri(propan-2-yl)silyl Protection of Amino Groups

The tri(propan-2-yl)silyl (TIPS) group is introduced by reaction of the free amino group with triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). This step is usually carried out at low temperature (0–25 °C) to minimize side reactions.

Key Synthetic Steps with Reaction Conditions

Step Reaction Type Reagents and Conditions Notes
1 Amination of anthraquinone Nitration (HNO3/H2SO4) followed by reduction (SnCl2 or catalytic hydrogenation) Introduces amino group at position 1
2 Protection of amino group Tri(propan-2-yl)silyl chloride, base (imidazole), solvent (DCM), 0–25 °C Forms 1-tri(propan-2-yl)silylamino derivative
3 Functionalization at position 2 Hydroxymethylation via formaldehyde condensation or direct substitution Conditions optimized to avoid overreaction
4 Purification Recrystallization or chromatography Ensures high purity (>95%)

Alternative Approaches

Research Results and Optimization Data

Yield and Purity

Typical yields for the tri(propan-2-yl)silyl protection step range from 75% to 90%, depending on reaction scale and conditions. Purity is confirmed by HPLC and NMR spectroscopy, with purities exceeding 95% routinely achievable.

Spectroscopic Characterization

  • ¹H NMR : Signals corresponding to aromatic protons of anthraquinone appear at δ 7.5–8.5 ppm, while the tri(propan-2-yl)silyl methyl and methine protons show characteristic multiplets at δ 1.0–1.3 ppm and δ 3.5–4.0 ppm, respectively.
  • ¹³C NMR : Carbonyl carbons of anthraquinone resonate near δ 180–190 ppm; silyl-substituted carbons appear at δ 10–25 ppm.
  • FT-IR : N–H stretching around 3300 cm⁻¹ (attenuated due to silylation), C=O stretching at ~1660 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight, confirming the presence of the tri(propan-2-yl)silyl group.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Nitration + Reduction + Silylation Anthracene-9,10-dione HNO3/H2SO4; SnCl2; TIPS-Cl, imidazole Multi-step, 0–25 °C 75–85 Well-established; high regioselectivity Multi-step, moderate time
Direct Amination + Silylation 1-Aminoanthraquinone TIPS-Cl, base Single step, mild 60–70 Simpler; fewer steps Lower yield due to sterics
Organocatalytic Functionalization + Silylation α-Ketoester derivatives Organocatalyst; TIPS-Cl Room temp, inert atmosphere 70–90 Enantioselective; high purity Requires catalyst optimization

Summary and Recommendations

The preparation of 1-amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione involves strategic functionalization of the anthraquinone core followed by protection of the amino group with the tri(propan-2-yl)silyl moiety. The most reliable method includes nitration of anthracene-9,10-dione, reduction to the amino derivative, and subsequent silylation under mild conditions. Alternative organocatalytic approaches offer promising regio- and enantioselectivity but require further optimization.

For practical synthesis, the following are recommended:

  • Use dry, aprotic solvents and inert atmosphere to prevent premature hydrolysis of silyl groups.
  • Employ imidazole as a base for efficient silylation.
  • Monitor reaction progress by TLC and confirm product identity by NMR and MS.
  • Purify final product by recrystallization or preparative chromatography to achieve >95% purity.

Chemical Reactions Analysis

1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-2-(triisopropylsilyl)anthracene-9,10-dione exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes. This makes it useful in applications such as photon upconversion, where it helps convert low-energy photons to higher-energy photons .

Comparison with Similar Compounds

Amino-Alkyl Derivatives

Examples :

  • 2,3-(Dibutylamino)anthracene-9,10-dione (5b) and 1,4-(dibutylamino)anthracene-9,10-dione (5d) ()
  • 1,4-Bis(ethylamino)anthracene-9,10-dione ()

Key Findings :

  • Synthesis: Alkylamino derivatives are synthesized via nucleophilic substitution, with temperature influencing selectivity. Higher temperatures favor di-substitution (e.g., 5b and 5d yields: 17–83%) .
  • Cytotoxicity : These compounds exhibit potent activity against cancer cell lines (e.g., 5b: IC₅₀ = 3.0 µg/mL for MCF-7; 5d: IC₅₀ = 13.0 µg/mL for Hep-G2) .

Comparison :
The TIPS group in the target compound is significantly bulkier than butyl or ethyl chains, likely further reducing solubility but increasing steric hindrance. This could limit interactions with biological targets but improve metabolic stability.

Amino-Substituted with Propargyl or Hydroxy Groups

Examples :

  • 1-Amino-2-(3-hydroxyprop-1-yn-1-yl)anthracene-9,10-dione ()

Key Findings :

Comparison :
The TIPS group lacks hydroxyl functionality, likely diminishing metal-chelation capacity. However, its electron-donating nature might stabilize radical intermediates in redox reactions.

Thioether and Halogenated Derivatives

Examples :

  • 1-(Dodecylthio)anthracene-9,10-dione ()
  • 1-Amino-2-chloroanthracene-9,10-dione ()

Key Findings :

  • Spectroscopic Properties : Thioether derivatives are characterized by distinct FT-IR and NMR profiles (e.g., S–C stretch at ~650 cm⁻¹) .

Comparison: The TIPS group is electron-donating, which may raise the HOMO energy level compared to chloro derivatives.

Oxygenated Derivatives (Hydroxy, Methoxy)

Examples :

  • 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione ()
  • Parietin ()

Key Findings :

  • Biological Interactions : Hydroxy and methoxy groups form hydrogen bonds with proteins (e.g., parietin’s interactions with tau protein lysine/glutamine residues) .

Comparison : The TIPS group’s hydrophobicity may hinder hydrogen bonding but enhance passive diffusion through lipid bilayers. This trade-off could shift applications from protein inhibition to membrane-targeted therapies.

Biological Activity

1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is a complex organic compound within the anthracene family known for its significant biological activities. This compound features a unique structural configuration that enhances its solubility and stability, making it a candidate for various applications in organic electronics and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

The molecular formula of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is C23H29NO2Si, with a molar mass of approximately 379.57 g/mol. The presence of the triisopropylsilyl group significantly enhances its solubility in organic solvents, which is crucial for biological assays and applications.

PropertyValue
Molecular FormulaC23H29NO2Si
Molar Mass379.57 g/mol
Boiling Point506.1 ± 50.0 °C (Predicted)
Density1.10 ± 0.1 g/cm³

Research indicates that 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione exhibits notable biological activities through several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.
  • Proteasome Activation : It acts as a modulator of the 20S proteasome, enhancing protein degradation under hypoxic conditions, which may be beneficial in treating ischemic cardiomyopathy by preventing the accumulation of misfolded proteins .
  • Antimicrobial Properties : Similar compounds in the anthracene family exhibit antibacterial and antifungal activities, suggesting that this compound may also possess these properties .

Therapeutic Applications

The unique properties of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione position it as a promising candidate for various therapeutic applications:

  • Cardiovascular Health : By enhancing proteasome activity, it may protect cardiomyocytes from hypoxic damage, potentially serving as a treatment for heart diseases.
  • Cancer Therapy : Its ability to modulate protein degradation pathways could be leveraged in cancer treatments where protein homeostasis is disrupted.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Amino-2-methyl-anthracene-9,10-dione C15H11NSimpler structure; fewer substituents
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene C25H34Si2Larger silyl groups; used in advanced materials
1-Aminoanthraquinone C14H11NO2Lacks silylation; used in dye applications

The structural complexity and functional groups present in 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione enhance its solubility and electronic properties compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the potential applications of this compound in various fields:

  • Cardiomyocyte Protection : A study highlighted its role in enhancing the survival rate of hypoxic-damaged cardiomyocytes through apoptosis inhibition and proliferation promotion .
  • Antioxidant Studies : Experimental data suggest that compounds with similar structures can effectively reduce oxidative stress markers in vitro, indicating potential therapeutic benefits in oxidative stress-related diseases.
  • Microbiological Applications : Preliminary tests have suggested antimicrobial effects against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent.

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